![molecular formula C9H8FNO B2412247 5-fluoro-2,3-dihydro-1H-quinolin-4-one CAS No. 1095270-78-2](/img/structure/B2412247.png)
5-fluoro-2,3-dihydro-1H-quinolin-4-one
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Overview
Description
“5-fluoro-2,3-dihydro-1H-quinolin-4-one” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds . It is a derivative of 2,3-dihydroquinolin-4-one .
Synthesis Analysis
The synthesis of 2,3-dihydroquinolin-4-one derivatives involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . A series of quinolin-4-one derivatives are prepared with good functional group tolerance in an atom-economical fashion .Molecular Structure Analysis
The structure of quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The synthesis of 2,3-dihydroquinolin-4-one derivatives involves sequential reactions of 2-alkynylanilines with ketones . The divergent formation of N-alkenylindole derivatives occurs by switching to the use of ZnBr2 as the catalyst under the same reaction conditions .Scientific Research Applications
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, a class of compounds related to 5-fluoro-2,3-dihydro-1H-quinolin-4-one, make them valuable in drug research and development . They have been the focus of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis of Fused Heterocycles
This compound has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been a focus of research .
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are related to 5-fluoro-2,3-dihydro-1H-quinolin-4-one, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Antitumor Activity
Compounds with the heterocyclic fragment found in 5-fluoro-2,3-dihydro-1H-quinolin-4-one have been found to have antitumor activity .
Antimicrobial Activity
These compounds also have antimicrobial activity , making them valuable in the development of new antimicrobial drugs.
Antioxidant Activity
The antioxidant activity of these compounds suggests potential applications in the prevention and treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity
Compounds with this heterocyclic fragment have been found to have anti-inflammatory activity , which could be useful in the treatment of inflammatory diseases.
Anticoagulant Activity
These compounds have also been found to have anticoagulant activity , suggesting potential applications in the prevention and treatment of blood clotting disorders.
Mechanism of Action
Target of Action
It is known that 2,3-dihydro-1h-quinolin-4-one derivatives are beta-adrenergic blocking agents . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function.
Pharmacokinetics
The stability of similar compounds has been ascertained in both simulated gastric fluid and simulated intestinal fluid .
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFOZDHLEGOSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2,3-dihydro-1H-quinolin-4-one |
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